N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and various functional groups such as amino, methoxy, and nitro groups
Preparation Methods
The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the thienyl and pyrazole intermediates. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups such as the nitro and amino groups allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds that contain thienyl and pyrazole rings. Some similar compounds include:
- N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE in terms of its chemical properties and potential uses.
Properties
Molecular Formula |
C12H13N5O5S |
---|---|
Molecular Weight |
339.33 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H13N5O5S/c1-4-5(2)23-12(6(4)9(13)18)14-10(19)7-8(17(20)21)11(22-3)16-15-7/h1-3H3,(H2,13,18)(H,14,19)(H,15,16) |
InChI Key |
SZOAYDZXPMROBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.